(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
Description
The compound "(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate" is a structurally complex molecule featuring a benzothiazole core fused with a morpholino sulfonyl group and an acetate ester moiety.
Properties
IUPAC Name |
methyl 2-[2-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6S2/c1-15-5-10-20-21(11-15)34-24(27(20)14-22(28)32-4)25-23(29)18-6-8-19(9-7-18)35(30,31)26-12-16(2)33-17(3)13-26/h5-11,16-17H,12-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWBHQCIEMOZEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)C)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features several key functional groups:
- Morpholino sulfonamide : Known for enhancing solubility and bioactivity.
- Benzoyl group : Often associated with anti-cancer properties.
- Thiazole moiety : Linked to various biological activities including antimicrobial and anticancer effects.
The molecular formula is with a molecular weight of approximately 478.67 g/mol.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression, such as kinases and proteases.
- Modulation of Cellular Pathways : The compound may interact with signaling pathways like the Hedgehog pathway, which is crucial in development and cancer biology .
- Antimicrobial Properties : Studies on related thiazole derivatives suggest potential antibacterial and antifungal activities .
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies:
Case Studies
- Anticancer Activity : A study evaluated the compound's effect on human cancer cell lines (e.g., MDA-MB-231 breast cancer cells). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent .
- Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL against various bacterial strains, indicating promising antimicrobial properties .
- Enzyme Inhibition Studies : Compounds structurally similar to this compound have shown IC50 values in the low micromolar range against specific kinases involved in cancer signaling pathways .
Scientific Research Applications
Biological Activities
Research indicates that compounds related to benzothiazoles exhibit a range of biological activities:
Anti-inflammatory Properties
Several studies have demonstrated that benzothiazole derivatives possess significant anti-inflammatory effects. For instance, compounds similar to (Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate have been evaluated for their ability to inhibit pro-inflammatory cytokines in vitro and in vivo models .
Analgesic Effects
The analgesic properties of related compounds have been confirmed through various assays, demonstrating efficacy comparable to traditional analgesics. In animal models, these compounds reduced pain responses significantly .
Antioxidant Activity
Antioxidant assays reveal that compounds of this class can scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions .
Case Study 1: Anti-inflammatory Evaluation
A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of a related benzothiazole derivative in albino rats. The compound showed a dose-dependent reduction in inflammation markers compared to control groups .
Case Study 2: Analgesic Activity Assessment
Another investigation assessed the analgesic properties using the tail-flick method in rodents. Results indicated that the compound exhibited significant analgesic activity at doses of 50 mg/kg, outperforming some standard analgesics .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl and thiazole groups are key sites for nucleophilic attack.
Hydrolysis and Condensation Reactions
The imino (C=N) and ester (COOCH₃) groups are susceptible to hydrolysis.
Oxidation and Reduction Reactions
The morpholino sulfonyl group and thiazole ring participate in redox reactions.
Biological Interaction Pathways
While not traditional "chemical reactions," interactions with biological targets are critical for applications.
Synthetic and Analytical Considerations
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Reaction Monitoring : TLC (Rf values) and NMR (δ 7.40–7.77 ppm for aromatic protons) are used to track progress.
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Purification : Column chromatography with silica gel (ethyl acetate/hexane) ensures high purity .
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Yield Optimization : Reactions in DMSO at 60°C for 72 hours improve regioselectivity in substitutions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Heterocycle Diversity: The target compound’s benzo[d]thiazole core distinguishes it from quinazolinones and triazines , though all share nitrogen-rich heterocycles. Benzothiazoles are associated with diverse bioactivities, including antimicrobial and anticancer properties, while triazines are common in herbicides .
Substituent-Driven Functionality: The 2,6-dimethylmorpholino sulfonyl group in the target compound introduces steric bulk and polarizability, contrasting with the indole and cyano groups in the ethyl bromocyanoacetate-derived analog . Such substituents may enhance solubility or target binding in biological systems.
The target compound’s sulfonyl group may similarly modulate bioactivity, though specific data are lacking .
Methodological Considerations for Compound Similarity Assessment
As noted in , structural similarity is a cornerstone of virtual screening, with the assumption that analogous compounds elicit comparable biological responses. For the target compound:
- 2D/3D Descriptor Analysis : Tools like Tanimoto coefficients or pharmacophore mapping could quantify similarity to sulfonylurea herbicides (e.g., metsulfuron methyl ester) or thiazole-based pharmaceuticals .
- Functional Group Prioritization: The morpholino sulfonyl group may dominate similarity assessments, aligning it with sulfonamide drugs or agrochemicals despite differences in core structures .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing the benzothiazole core of the compound, and how can reaction conditions be optimized?
- Methodological Answer : The benzothiazole moiety can be synthesized via cyclization reactions. For example, ethyl 2-(2-aminothiazol-4-yl)acetate derivatives are reacted with substituted bromoacetophenones in acetone under reflux (8–12 hours), followed by basification with NHOH and purification via crystallization . Optimization includes adjusting solvent polarity (e.g., acetone vs. ethanol) and monitoring reaction progress via TLC. For multi-component reactions, combining benzothiazoles with indole derivatives in refluxing acetone (5 hours) yields structurally related compounds, as demonstrated in analogous syntheses .
Q. Which spectroscopic techniques are critical for confirming the Z-configuration of the imino group and structural integrity?
- Methodological Answer :
- 1H NMR : Key for identifying imino proton shifts (typically δ 8.5–10.5 ppm) and coupling patterns to confirm stereochemistry.
- 13C NMR : Validates carbonyl and sulfonyl group positions (e.g., sulfonyl carbons at δ 110–120 ppm).
- IR Spectroscopy : Confirms C=N stretching (1640–1680 cm) and ester C=O (1720–1750 cm) .
- Elemental Analysis : Ensures purity (>95%) and matches calculated vs. observed C/H/N/S percentages .
Q. What solvent and catalyst systems are optimal for esterification or acetylation steps in the synthesis?
- Methodological Answer :
- Solvents : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity in esterification. For acetylation, acetic anhydride in acetic acid (reflux, 45–50 minutes) is effective .
- Catalysts : DMAP (4-dimethylaminopyridine) accelerates acyl transfer, while mild bases (e.g., NaHCO) prevent hydrolysis of sensitive groups .
Advanced Research Questions
Q. How can flow chemistry principles improve scalability and reproducibility of the benzothiazole intermediate synthesis?
- Methodological Answer : Continuous-flow systems enable precise control of reaction parameters (temperature, residence time). For example, adapting the Omura-Sharma-Swern oxidation (used in diphenyldiazomethane synthesis) to flow conditions can reduce side reactions and improve yield. Key steps include:
- Microreactor Design : Ensures rapid mixing and heat transfer.
- DoE (Design of Experiments) : Identifies critical variables (e.g., reagent stoichiometry, flow rate) for optimization .
- Table 1 : Example DoE Parameters for Flow Synthesis
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Temperature (°C) | 60–100 | 80 |
| Residence Time | 2–10 min | 6 min |
| Solvent Ratio | 1:1–1:3 | 1:2 (AcOEt:Hexane) |
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for sulfonyl-containing compounds?
- Methodological Answer :
- Metabolic Stability Assays : Evaluate hepatic metabolism using microsomal fractions to identify rapid degradation pathways.
- Protein Binding Studies : Assess plasma protein binding (e.g., via equilibrium dialysis) to explain reduced in vivo efficacy.
- Structural Analog Comparison : Compare with sulfonylurea herbicides (e.g., metsulfuron methyl ester) to identify conserved pharmacophores and off-target effects .
Q. How can statistical experimental design (DoE) optimize multi-variable synthesis parameters for morpholino-sulfonyl derivatives?
- Methodological Answer :
- Factor Screening : Use Plackett-Burman design to prioritize variables (e.g., catalyst loading, solvent, temperature).
- Response Surface Methodology (RSM) : Models nonlinear interactions (e.g., Central Composite Design) to maximize yield.
- Case Study : In copolymer synthesis, RSM reduced reaction time by 40% while maintaining >90% yield .
Data Contradiction Analysis
Q. How should researchers address discrepancies in melting points or elemental analysis results during purity validation?
- Methodological Answer :
- Recrystallization : Use mixed solvents (e.g., EtOH:HO) to remove impurities, as demonstrated in isoxazoline derivative purification .
- HPLC-MS : Detects trace impurities (<0.1%) that elemental analysis may miss.
- Repeat Under Controlled Conditions : Ensure consistent drying (vacuum desiccation) and calibration of analytical instruments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
